molecular formula C13H14N4O3 B11601213 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B11601213
M. Wt: 274.28 g/mol
InChI Key: AVNGOFSOFYDWHS-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitro group at the 5-position of the imidazole ring and a methyl group at the 2-position. The acetamide moiety is attached to the imidazole ring through a nitrogen atom, and the acetamide nitrogen is further substituted with a 3-methylphenyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Nitration of Imidazole: The starting material, 2-methylimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Acylation: The nitrated imidazole is then acylated with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of 2-(2-methyl-5-amino-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Another nitroimidazole used as an antimicrobial agent.

    Ornidazole: Similar in structure and used for its antimicrobial activity.

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenylacetamide moiety, which imparts distinct chemical and biological properties compared to other nitroimidazole derivatives.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C13H14N4O3/c1-9-4-3-5-11(6-9)15-12(18)8-16-10(2)14-7-13(16)17(19)20/h3-7H,8H2,1-2H3,(H,15,18)

InChI Key

AVNGOFSOFYDWHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C

Origin of Product

United States

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